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Compound of Interest

Compound Name: Morpholine-3-carboxamide

Cat. No.: B110646 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of amide bond formation reactions

utilizing Morpholine-3-carboxamide, a versatile building block in medicinal chemistry. The

protocols detailed herein are designed to be a valuable resource for researchers engaged in

the synthesis of novel bioactive molecules, particularly in the context of drug discovery and

development. The morpholine moiety is a privileged scaffold in numerous therapeutic agents,

and its incorporation via an amide linkage, as facilitated by Morpholine-3-carboxamide, offers

a robust strategy for modulating the physicochemical and pharmacological properties of lead

compounds.

Introduction
Morpholine-3-carboxamide is a valuable synthetic intermediate that combines the favorable

properties of the morpholine ring with a reactive primary amide group. The morpholine

heterocycle is frequently incorporated into drug candidates to enhance aqueous solubility,

improve metabolic stability, and provide a key interaction point with biological targets. The

formation of an N-acyl derivative from Morpholine-3-carboxamide is a common strategy to

introduce this beneficial scaffold into a target molecule. This document outlines standard

protocols for the amide bond formation, presents data on typical reaction outcomes, and

discusses the application of the resulting compounds, particularly as kinase inhibitors.
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The following table summarizes typical amide bond formation reactions involving Morpholine-
3-carboxamide with various carboxylic acids, employing common coupling reagents. The data

presented is a representative compilation from synthetic chemistry literature.

Entry
Carboxyli
c Acid

Coupling
Reagent(
s)

Base Solvent Time (h) Yield (%)

1
Benzoic

Acid
EDC, HOBt DIPEA DMF 12 85

2

4-

Chlorobenz

oic Acid

HATU DIPEA DMF 8 92

3

2-

Naphthoic

Acid

T3P Pyridine DCM 16 88

4 Acetic Acid
DCC,

DMAP
- DCM 6 75

5
Phenylacet

ic Acid
PyBOP NMM CH3CN 10 90

Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using
EDC/HOBt
This protocol describes a standard method for the coupling of a carboxylic acid with

Morpholine-3-carboxamide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and

1-Hydroxybenzotriazole (HOBt).

Materials:

Morpholine-3-carboxamide hydrochloride

Carboxylic acid of choice
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

1-Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Brine

Anhydrous magnesium sulfate (MgSO4)

Procedure:

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add Morpholine-3-
carboxamide hydrochloride (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

Cool the reaction mixture to 0 °C in an ice bath.

Add EDC (1.2 eq) portion-wise to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with

saturated aqueous NaHCO3 solution and brine.

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the desired N-acyl-

morpholine-3-carboxamide.
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Protocol 2: General Procedure for Amide Coupling using
HATU
This protocol outlines the use of the highly efficient coupling reagent HATU for the amidation of

Morpholine-3-carboxamide.

Materials:

Morpholine-3-carboxamide hydrochloride

Carboxylic acid of choice

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

N,N-Diisopropylethylamine (DIPEA)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Brine

Anhydrous sodium sulfate (Na2SO4)

Procedure:

In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in

anhydrous DMF.

Add DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-

activate the carboxylic acid.

Add Morpholine-3-carboxamide hydrochloride (1.1 eq) to the reaction mixture.

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
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Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.

Dry the organic phase over anhydrous Na2SO4, filter, and remove the solvent in vacuo.

The resulting crude product can be purified by silica gel chromatography.

Applications in Drug Discovery: Targeting the
PI3K/mTOR Signaling Pathway
Derivatives of N-acyl-morpholine-3-carboxamide have shown significant promise as inhibitors

of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR)

signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and

metabolism, and its dysregulation is a hallmark of many cancers.[1] The morpholine moiety is a

key structural feature in several potent and selective PI3K/mTOR inhibitors.[2]

The general structure-activity relationship (SAR) for morpholine-containing PI3K/mTOR

inhibitors suggests that the morpholine ring often occupies a specific pocket in the kinase

active site, forming favorable interactions. By acylating Morpholine-3-carboxamide with

various substituted aromatic or heteroaromatic carboxylic acids, libraries of potential kinase

inhibitors can be rapidly synthesized to explore the SAR and optimize potency and selectivity.
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Caption: PI3K/mTOR Signaling Pathway Inhibition.
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The diagram above illustrates the central role of PI3K and mTOR in promoting cell growth and

survival. N-acyl-morpholine-3-carboxamide derivatives can act as inhibitors of PI3K and/or

mTOR, thereby blocking these pro-survival signals, which is a key strategy in cancer therapy.

Experimental Workflow for Amide Library Synthesis
The synthesis of a library of N-acyl-morpholine-3-carboxamide derivatives for structure-

activity relationship (SAR) studies typically follows a streamlined workflow. This workflow is

designed for efficiency and amenability to parallel synthesis techniques.
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Caption: Amide Library Synthesis Workflow.

This workflow highlights the iterative process of designing, synthesizing, and screening

compound libraries to identify potent and selective drug candidates. The modular nature of the

amide coupling reaction makes it particularly well-suited for this approach.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b110646#amide-bond-formation-reactions-with-
morpholine-3-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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